Technical Whitepaper: Chemical and Physical Properties of 1-Benzoyl-4-(difluoromethyl)piperidine
Technical Whitepaper: Chemical and Physical Properties of 1-Benzoyl-4-(difluoromethyl)piperidine
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into privileged scaffolds is a highly effective method for modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties. 1-Benzoyl-4-(difluoromethyl)piperidine (CAS: 2703780-97-4) represents a prime example of this paradigm. By merging the structural versatility of a benzoyl-protected piperidine core with the unique electronic and steric profile of a difluoromethyl (–CHF₂) group, this compound serves as a critical intermediate and building block in modern drug discovery.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and self-validating synthetic protocols, designed specifically for process chemists and drug development professionals.
Physicochemical Profiling & Structural Logic
The physical and chemical properties of 1-benzoyl-4-(difluoromethyl)piperidine are dictated by the interplay between its three core moieties. Understanding these properties is essential for downstream applications such as formulation, assay development, and biological screening[1].
Quantitative Data Summary
| Property | Value / Description |
| Compound Name | 1-benzoyl-4-(difluoromethyl)piperidine |
| CAS Number | 2703780-97-4 |
| Molecular Formula | C₁₃H₁₅F₂NO |
| Molecular Weight | 239.26 g/mol |
| Physical State | Solid / Crystalline powder |
| Predicted LogP | ~2.5 - 3.0 (Optimal lipophilicity for BBB penetration) |
| Hydrogen Bond Donors | 1 (The –CHF₂ proton acts as a weak, lipophilic donor) |
| Hydrogen Bond Acceptors | 3 (Two fluorine atoms, one carbonyl oxygen) |
| Solubility | Soluble in DCM, EtOAc, EtOH; Insoluble in H₂O |
The Causality of Structural Moieties
Why is this specific structural combination so valuable?
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The Piperidine Core: Piperidine is one of the most frequently utilized N-heterocycles in FDA-approved drugs. It provides a predictable 3D spatial geometry that enhances target binding through favorable entropic interactions[2].
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The N1-Benzoyl Group: Acylation of the piperidine nitrogen neutralizes its basicity, converting a highly basic secondary amine into a neutral amide. This prevents unwanted off-target interactions (such as hERG liability) and provides a planar aromatic system capable of π−π stacking with target proteins.
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The C4-Difluoromethyl Group: The –CHF₂ moiety is a classic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. Because fluorine is highly electronegative, it polarizes the C–H bond, allowing the proton to act as a lipophilic hydrogen-bond donor without the metabolic liabilities (e.g., glucuronidation) associated with traditional protic groups[3].
Logical mapping of structural moieties to their physicochemical and pharmacological effects.
Synthetic Methodology & Process Chemistry
While some commercial literature oversimplifies the synthesis by suggesting direct difluoromethylation of 4-hydroxypiperidine[1], experienced process chemists recognize that treating an alcohol with a fluorinating agent like DAST yields a monofluoro alkane. To successfully install a difluoromethyl (–CHF₂) group, the substrate must possess a formyl (aldehyde) precursor.
Therefore, the most chemically robust and high-yielding pathway begins with ethyl piperidine-4-carboxylate .
Chemical synthesis workflow for 1-benzoyl-4-(difluoromethyl)piperidine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm success before proceeding, preventing the costly carryover of impurities.
Protocol A: Controlled Reduction to Aldehyde (Step 2)
Objective: Reduce the ester to an aldehyde without over-reducing to the primary alcohol. Causality of Reagents: Diisobutylaluminum hydride (DIBAL-H) is selected over LiAlH₄ because, at cryogenic temperatures (–78 °C), the tetrahedral aluminum intermediate is stable and only collapses to the aldehyde upon aqueous workup.
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Setup: Dissolve ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq) in anhydrous toluene under an inert argon atmosphere. Cool the reaction flask to –78 °C using a dry ice/acetone bath.
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Addition: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise via syringe pump over 30 minutes to maintain the internal temperature below –70 °C.
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Reaction & Monitoring: Stir for 2 hours at –78 °C.
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Self-Validation Checkpoint 1 (TLC): Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with EtOAc. TLC (Hexanes/EtOAc 1:1) should show the disappearance of the ester spot and the appearance of a new, lower-Rf spot that stains positively with 2,4-DNP (confirming the presence of a carbonyl).
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Quench: Carefully add saturated aqueous Rochelle's salt (sodium potassium tartrate) and warm to room temperature. Causality: Rochelle's salt chelates the aluminum salts, breaking the stubborn emulsion and allowing for clean biphasic separation.
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Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Self-Validation Checkpoint 2 (NMR): ¹H NMR (CDCl₃) must show a distinct singlet at ~9.6–9.8 ppm, confirming the aldehyde proton.
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Protocol B: Deoxofluorination (Step 3)
Objective: Convert the aldehyde to the target difluoromethyl group. Causality of Reagents: Diethylaminosulfur trifluoride (DAST) is a nucleophilic fluorinating agent that selectively attacks the highly electrophilic aldehyde carbonyl. The amide carbonyl of the benzoyl group is highly resonance-stabilized and sufficiently deactivated to remain untouched by DAST.
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Setup: Dissolve 1-benzoylpiperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a PTFE or Nalgene flask (DAST can etch glass over time). Cool to 0 °C.
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Addition: Add DAST (1.5 eq) dropwise. Caution: Reaction is exothermic and releases HF gas.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
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Quench: Cool the mixture back to 0 °C and quench very slowly with saturated aqueous NaHCO₃ until bubbling ceases. Causality: Rapid quenching of unreacted DAST will cause a violent exotherm and potential eruption.
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Isolation & Purification: Separate the organic layer, wash with brine, dry, and purify via silica gel chromatography.
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Self-Validation Checkpoint 3 (Final NMR Verification):
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¹H NMR: The aldehyde peak at 9.6 ppm must be completely absent. A new triplet will appear at ~5.6–5.9 ppm ( 2JHF≈56 Hz), representing the proton split by two equivalent fluorines.
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¹⁹F NMR: A distinct doublet must appear at ~ -115 ppm ( 2JFH≈56 Hz), confirming the –CHF₂ moiety.
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Applications in Medicinal Chemistry
The synthesized 1-benzoyl-4-(difluoromethyl)piperidine is a highly sought-after intermediate[4]. Its applications span several therapeutic areas:
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Neurological Drug Development: Benzoyl piperidines are structurally related to known dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors. The addition of the difluoromethyl group increases lipophilicity, facilitating crossing of the blood-brain barrier (BBB) while resisting oxidative metabolism by Cytochrome P450 enzymes.
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Antiplasmodial Agents: Recent studies have demonstrated that functionalized N-benzoyl piperidines serve as excellent scaffolds for synthesizing tetraoxane analogues, which exhibit potent antiplasmodial activity against Plasmodium falciparum[2]. The –CHF₂ group can be utilized to fine-tune the binding affinity of these agents within the falcipain-2 enzyme active site.
References
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Tredwell, M., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health (PMC11536415). Available at:[Link]
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Kumar, A., et al. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. ACS Omega. Available at:[Link]
